molecular formula C12H18O B13255387 3-Methyl-4-(2-methylphenyl)butan-2-ol

3-Methyl-4-(2-methylphenyl)butan-2-ol

Cat. No.: B13255387
M. Wt: 178.27 g/mol
InChI Key: IAJOMAOJYMUXLS-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methylphenyl)butan-2-ol is a branched secondary alcohol featuring a 2-methylphenyl substituent at the fourth carbon of a butan-2-ol backbone. The compound’s aromatic and hydroxyl groups contribute to its polarity, solubility, and reactivity, making it relevant in organic synthesis and fragrance industries.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-4-(2-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-6-4-5-7-12(9)8-10(2)11(3)13/h4-7,10-11,13H,8H2,1-3H3

InChI Key

IAJOMAOJYMUXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C)C(C)O

Origin of Product

United States

Preparation Methods

Preparation via Organocatalytic Alkylation and Reduction

This method employs a two-phase system involving the reaction of 2-methylbenzyl chloride with methyl ethyl ketone (MEK) , facilitated by a phase transfer catalyst, followed by reduction to the alcohol:

  • Step 1: Alkylation of Methyl Ethyl Ketone

    • Reactants: 2-methylbenzyl chloride, methyl ethyl ketone, phase transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous alkali metal hydroxide (e.g., sodium or potassium carbonate).

    • Conditions: Organic/alkaline two-phase system at 70–120°C, with stirring under inert atmosphere.

    • Outcome: Formation of a substituted ketone intermediate, specifically 3-methyl-4-(2-methylphenyl)butan-2-one .

  • Step 2: Reduction to the Alcohol

    • Reagents: Hydrogen gas with a palladium catalyst (e.g., Pd/C).

    • Conditions: Hydrogenation at 50°C–60°C under 0.4–0.5 MPa pressure.

    • Outcome: Selective reduction yields 3-Methyl-4-(2-methylphenyl)butan-2-ol with high purity.

Research support: This approach aligns with methods described in patent literature where aromatic alkylation followed by catalytic hydrogenation produces similar secondary alcohols, emphasizing the importance of controlled reduction conditions to prevent over-reduction or side reactions.

Synthesis via Friedel–Crafts Alkylation and Subsequent Hydroboration/Oxidation

An alternative route involves electrophilic aromatic substitution followed by hydroboration and oxidation:

  • Step 1: Friedel–Crafts Alkylation

    • Reactants: 2-methylbenzyl chloride and a suitable alkene precursor (e.g., methyl vinyl ketone or related unsaturated compounds).

    • Conditions: Lewis acid catalyst such as aluminum chloride at low temperatures (0°C–25°C).

    • Outcome: Formation of a benzylated ketone intermediate.

  • Step 2: Hydroboration/Oxidation

    • Reagents: Borane complex (e.g., BH3·THF) followed by hydrogen peroxide.

    • Conditions: Room temperature, inert atmosphere.

    • Outcome: Conversion of the alkene to the corresponding alcohol, yielding This compound .

Research support: Similar strategies are documented in organic synthesis literature for constructing substituted butanols with aromatic groups, emphasizing regioselectivity and stereochemistry control.

Alternative Route: Decarboxylation and Grignard Addition

A more complex but viable method involves:

  • Step 1: Decarboxylation of aromatic carboxylic acids (e.g., 2-methylbenzoic acid) to generate the corresponding methyl-substituted benzene derivatives.

  • Step 2: Formation of a ketone precursor via Grignard addition to suitable carbonyl compounds, followed by oxidation.

  • Step 3: Reduction of the ketone to the secondary alcohol using catalytic hydrogenation or hydride reagents.

Research support: Patent literature indicates that decarboxylation followed by Grignard reactions can efficiently produce aromatic alkylated alcohols, though this method is more involved.

Summary of Key Parameters and Data

Method Starting Materials Key Reagents Conditions Yield Advantages References
Alkylation + Hydrogenation 2-methylbenzyl chloride + MEK Phase transfer catalyst, Pd/C 70–120°C, 0.4–0.5 MPa H₂ ~44% overall Simple, scalable Patent CN101343220A
Friedel–Crafts + Hydroboration Aromatic acid + alkene AlCl₃, BH₃ Low temp for alkylation, room temp for hydroboration Variable High regioselectivity Organic synthesis literature
Decarboxylation + Grignard Aromatic carboxylic acid + aldehyde Heat, Mg, oxidants Controlled Moderate Versatile Patent EP0287084B1

In-Depth Research Findings and Considerations

  • Selectivity Control: The key to high-purity synthesis of This compound lies in controlling regioselectivity during alkylation and reduction steps, often achieved through temperature regulation and choice of catalysts.

  • Environmental and Industrial Aspects: The patent CN101343220A emphasizes the use of recyclable raw materials and minimal waste, making the process suitable for industrial scale-up.

  • Purification Techniques: Final purification typically involves recrystallization, solvent extraction, and distillation under reduced pressure to attain purity levels exceeding 99%.

  • Reaction Optimization: Parameters such as temperature, catalyst loading, and solvent choice critically influence yield and purity, with optimal conditions documented in the literature.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(2-methylphenyl)butan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs vary in substituents, branching, and functional groups, leading to differences in physical and chemical properties. Key comparisons include:

3-Methyl-4-phenylbutan-2-ol (CAS 56836-93-2)
  • Structure : Differs by lacking the 2-methyl group on the phenyl ring.
2-Methyl-3-buten-2-ol (CAS 115-18-4)
  • Structure : A cyclic allylic alcohol with a double bond.
  • Physical Properties : Boiling point (98–99°C) and density (0.824 g/cm³) are lower than expected for the target compound due to reduced hydrogen bonding and molecular weight .
3-Methyl-3-methoxybutanol (CAS 56539-66-3)
  • Structure : Contains a methoxy group instead of an aromatic ring.
  • Physical Properties : Higher boiling point (174°C) and density (0.911 g/cm³) compared to aliphatic alcohols, attributed to increased polarity from the ether group .
4-(4'-Methyl-bipyridin-4-yl)butan-2-ol (CAS 870078-13-0)
  • Hazards : Classified for acute toxicity (H302) and respiratory irritation (H335), highlighting differences in safety profiles compared to purely aromatic alcohols .
4-Phenyl-2-butanone (CAS 2550-26-7)
  • Structure : A ketone analog lacking the hydroxyl group.
  • Impact : Ketones generally exhibit lower boiling points than alcohols due to the absence of hydrogen bonding .

Physical and Chemical Properties (Data Table)

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Key Functional Groups
3-Methyl-4-(2-methylphenyl)butan-2-ol Not Available C₁₂H₁₈O Data Needed Data Needed Alcohol, Aromatic
3-Methyl-4-phenylbutan-2-ol 56836-93-2 C₁₁H₁₆O Data Needed Data Needed Alcohol, Aromatic
2-Methyl-3-buten-2-ol 115-18-4 C₅H₁₀O 98–99 0.824 Alcohol, Alkene
3-Methyl-3-methoxybutanol 56539-66-3 C₆H₁₄O₂ 174 0.911 Alcohol, Ether
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O Data Needed Data Needed Ketone, Aromatic
3-Methyl-2-butanol 598-75-4 C₅H₁₂O ~113 0.810 Alcohol

Research Findings and Trends

Boiling Points: Alcohols with aromatic substituents (e.g., 3-Methyl-4-phenylbutan-2-ol) are expected to have higher boiling points than aliphatic analogs due to increased molecular weight and π-π interactions. Methoxy-containing alcohols (e.g., 3-Methyl-3-methoxybutanol) exhibit elevated boiling points (174°C) owing to enhanced polarity .

Solubility :

  • Hydrophobic substituents (e.g., 2-methylphenyl) reduce water solubility, whereas polar groups (e.g., methoxy) improve miscibility in polar solvents.

Toxicity :

  • Compounds with aromatic amines (e.g., (3-bromo-4-fluorophenyl)methylamine, ) or heterocycles (e.g., bipyridinyl derivatives) show higher acute toxicity compared to simple alcohols .

Synthetic Applications: The target compound’s structure aligns with aroma chemicals (), suggesting utility in fragrance synthesis. Its analogs, such as 4-Phenyl-2-butanone, are intermediates in ketone-based reactions .

Biological Activity

3-Methyl-4-(2-methylphenyl)butan-2-ol, also known as 3-Methyl-4-(o-tolyl)butanol, is an organic compound with a molecular formula of C12_{12}H18_{18}O. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through synthesized data, case studies, and research findings.

PropertyValue
Molecular FormulaC12_{12}H18_{18}O
Molecular Weight182.28 g/mol
IUPAC NameThis compound
CAS Number20031719

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. Its efficacy varies against different bacterial strains, indicating potential for use in food preservation and medical applications .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanisms underlying its anticancer effects are thought to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .

Antimicrobial Studies

A recent study evaluated the antimicrobial activity of various compounds, including this compound, using the disk diffusion method. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential utility as a natural preservative or therapeutic agent.

Anticancer Research

In vitro studies conducted on breast cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Modulation : The compound appears to interfere with cell cycle progression in cancer cells, leading to growth arrest.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, which may involve mitochondrial membrane permeabilization and subsequent caspase activation.

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